![molecular formula C14H14N4 B6646094 N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B6646094.png)
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine
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Overview
Description
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine is a chemical compound with a molecular formula of C17H16N4. It is commonly referred to as MPA-2 and is a potent and selective inhibitor of the protein kinase CK1δ. This compound has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
MPA-2 is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is involved in various cellular processes, including cell division, DNA repair, and circadian rhythm regulation. MPA-2 binds to the ATP-binding site of CK1δ, preventing its activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
MPA-2 has been shown to have a variety of biochemical and physiological effects. In cancer cells, MPA-2 inhibits cell proliferation and induces cell death through the activation of apoptosis. In neurodegenerative diseases, MPA-2 inhibits the aggregation of amyloid-beta peptides and alpha-synuclein, which are key factors in the development of these diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of MPA-2 in lab experiments is its potency and selectivity as a CK1δ inhibitor. This allows for more precise targeting of specific signaling pathways and cellular processes. However, one limitation of MPA-2 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on MPA-2. One area of focus is the development of more potent and selective inhibitors of CK1δ. Another area of research is the potential use of MPA-2 in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of MPA-2 in humans.
Synthesis Methods
The synthesis of N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with pyridine-2-carbaldehyde in the presence of methylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography.
Scientific Research Applications
MPA-2 has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases. One of the major areas of research has been in the treatment of cancer. MPA-2 has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Another area of research has been in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MPA-2 has been shown to inhibit the aggregation of amyloid-beta peptides and alpha-synuclein, which are key factors in the development of these diseases.
properties
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18(10-11-6-4-5-9-15-11)14-16-12-7-2-3-8-13(12)17-14/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFVKLKLSNDLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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